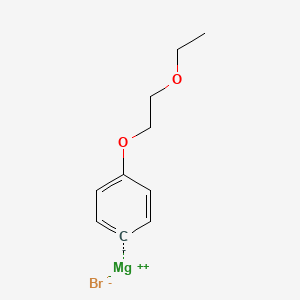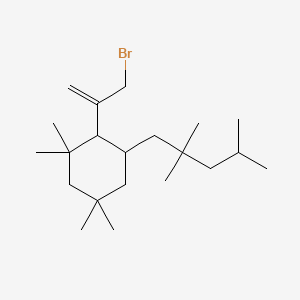
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom attached to a propene group, which is further connected to a cyclohexane ring substituted with multiple methyl groups and a trimethylpentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable propene derivative, followed by a series of alkylation and cyclization reactions to introduce the cyclohexane ring and the various substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism by which 2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, can influence cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane
- 1,1,5,5-Tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
- 1,1,5,5-Tetramethyl-2-(1-bromomethylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Uniqueness
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
2518227-14-8 |
|---|---|
Molekularformel |
C21H39Br |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-(3-bromoprop-1-en-2-yl)-1,1,5,5-tetramethyl-3-(2,2,4-trimethylpentyl)cyclohexane |
InChI |
InChI=1S/C21H39Br/c1-15(2)10-19(4,5)11-17-12-20(6,7)14-21(8,9)18(17)16(3)13-22/h15,17-18H,3,10-14H2,1-2,4-9H3 |
InChI-Schlüssel |
IOVFZUMVXLTYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CC1CC(CC(C1C(=C)CBr)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic acid](/img/structure/B13422938.png)
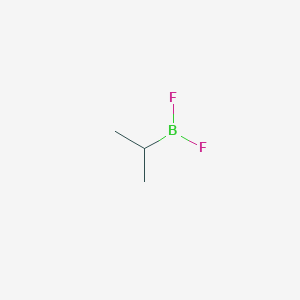
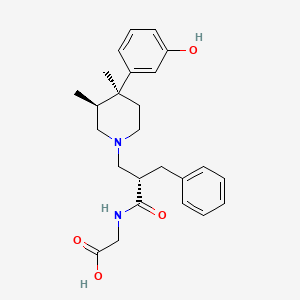
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)

![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)
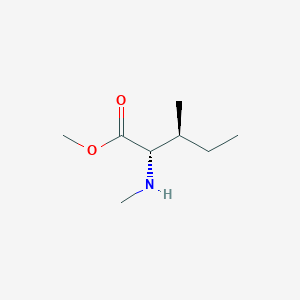
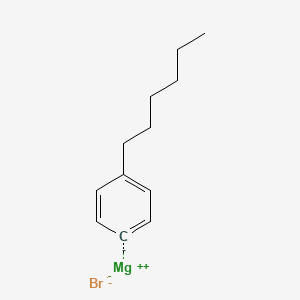
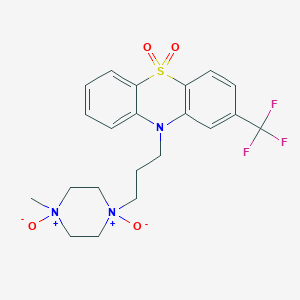
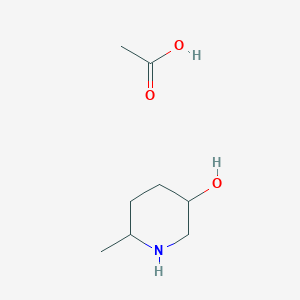
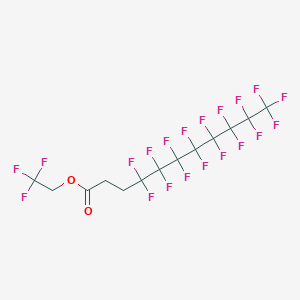
![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
